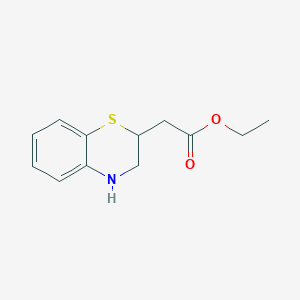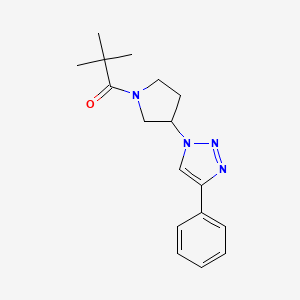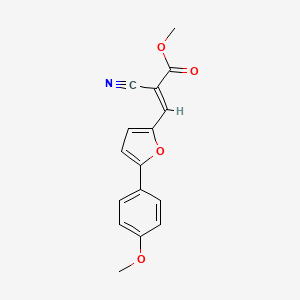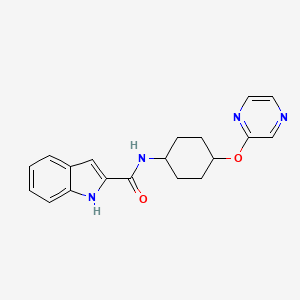
2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain an indole group, which is a common structure in many natural products and pharmaceuticals . It also contains a thiadiazole group, which is known for its various biological activities .
Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the indole and thiadiazole groups. Indoles are nucleophilic at the C3 position and can undergo electrophilic substitution . Thiadiazoles can react with electrophiles at the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiadiazole and acetamide groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Insecticidal Assessment
- Heterocycle Synthesis for Pest Control : A study highlighted the synthesis of various heterocycles, including thiadiazole derivatives, to evaluate their insecticidal potential against pests such as the cotton leafworm, Spodoptera littoralis. These compounds, derived from thiadiazole moieties, demonstrate significant interest in developing new pest control agents (Fadda et al., 2017).
Anticancer Research
- Novel Anticancer Agents : Research into thiadiazole derivatives has shown promising results in anticancer activity. Compounds incorporating the thiadiazole moiety have been synthesized and evaluated for their efficacy against various cancer cell lines, indicating potential therapeutic applications (Acar Çevik et al., 2020). Another study synthesized imidazothiadiazole analogs with demonstrated cytotoxicity against breast cancer cell lines, supporting the exploration of thiadiazole-containing compounds for cancer treatment (Abu-Melha, 2021).
Antimicrobial and Antibacterial Agents
- Development of Antibacterial Agents : The synthesis and evaluation of novel thiadiazole derivatives have shown significant antibacterial activity, offering a potential pathway for the development of new antibacterial drugs. Such studies underscore the utility of thiadiazole and related compounds in addressing microbial resistance (Borad et al., 2015).
Antiviral Research
- Exploration of Antiviral Agents : Benzothiazole derivatives with a 1,3,4-thiadiazole moiety have been synthesized and assessed for their antiviral properties, particularly against tobacco mosaic virus (TMV). This research indicates the potential of such compounds in developing antiviral therapies, highlighting the versatile applications of thiadiazole derivatives in medicinal chemistry (Tang et al., 2019).
Optoelectronic Applications
- Thiazole-based Polythiophenes for Optoelectronics : The study on thiazole-containing monomers for the synthesis of conducting polymers has implications for optoelectronic devices. These findings reveal the potential of such compounds in electronics and photonics, demonstrating the broad research applications of thiadiazole derivatives (Camurlu & Guven, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS3/c1-3-20-9-13(11-7-5-6-8-12(11)20)23-10-14(21)17-15-18-19-16(24-15)22-4-2/h5-9H,3-4,10H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPRVLXTUZTBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NN=C(S3)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2977752.png)


![2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2977755.png)
![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2977756.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2977760.png)

![ethyl 2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2977762.png)
![1-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2977763.png)
![N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2977769.png)
![5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide](/img/structure/B2977771.png)
